1-((2-Bromo-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide

Hydrogen-bond donor count Drug-likeness Solubility

This compound's primary carboxamide provides >10-fold greater hydrolytic stability than ethyl ester analogs, ensuring long-term integrity in DMSO stock solutions and assay media. The ortho-bromo substituent enables rapid analog library generation via Suzuki, Buchwald-Hartwig, or Sonogashira couplings. A single H-bond donor makes it ideal for pharmacophore modeling and target deconvolution. Resistance to plasma esterases eliminates confounding variables in pharmacokinetic studies. A practical, cost-effective choice for gram-scale procurement for rodent PK/PD studies.

Molecular Formula C14H19BrN2O3S
Molecular Weight 375.28g/mol
CAS No. 927637-67-0
Cat. No. B497947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-Bromo-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide
CAS927637-67-0
Molecular FormulaC14H19BrN2O3S
Molecular Weight375.28g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)Br)S(=O)(=O)N2CCC(CC2)C(=O)N
InChIInChI=1S/C14H19BrN2O3S/c1-9-7-12(15)13(8-10(9)2)21(19,20)17-5-3-11(4-6-17)14(16)18/h7-8,11H,3-6H2,1-2H3,(H2,16,18)
InChIKeyUJRAWAFUMCNQGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((2-Bromo-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide (CAS 927637-67-0): Procurement-Relevant Identity, Class, and Physicochemical Profile


1-((2-Bromo-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide (CAS 927637-67-0) is a synthetic sulfonamide–piperidine hybrid with molecular formula C₁₄H₁₉BrN₂O₃S and molecular weight 375.28 g/mol [1]. It belongs to the N-sulfonylpiperidine-4-carboxamide class, a scaffold associated with antibacterial, enzyme-inhibitory, and antiviral activities [2]. The compound features a 2-bromo-4,5-dimethylphenylsulfonyl moiety linked to a piperidine-4-carboxamide core. Its computed physicochemical profile—including an estimated topological polar surface area (TPSA) of ~85–90 Ų, one hydrogen-bond donor (the primary carboxamide –NH₂), and a predicted XLogP3 of ~2.5–3.0—places it within oral drug-like chemical space, albeit with solubility and permeability trade-offs distinct from its des-carboxamide and ester analogs [3].

Why a Generic Sulfonyl-Piperidine Cannot Replace 1-((2-Bromo-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide in Structure-Focused Workflows


In-class sulfonyl-piperidine compounds exhibit large functional variability driven by the nature of the 4-position substituent on the piperidine ring. Replacing the primary carboxamide (–CONH₂) with a methyl group eliminates the sole hydrogen-bond donor, reducing aqueous solubility and altering target-binding pharmacophore features [1]. Substituting the carboxamide with an ethyl ester introduces hydrolytic lability that can confound biological assay interpretation, as esters are rapidly cleaved by plasma and hepatic esterases, whereas the carboxamide remains stable under physiological conditions [2]. Even a positional isomer of the bromo-methyl substitution pattern on the phenyl ring can reorient the sulfonamide vector, potentially disrupting key interactions with biological targets [3]. The quantitative evidence below demonstrates why these seemingly minor structural changes produce measurable differences in properties that directly affect experimental reproducibility and downstream utility.

Quantitative Differentiation of 1-((2-Bromo-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide Versus Closest Structural Analogs


Carboxamide Confers a Single Hydrogen-Bond Donor Absent in 4-Methyl and 4-Unsubstituted Piperidine Analogs

The primary carboxamide substituent at the piperidine 4-position provides exactly one hydrogen-bond donor (the –NH₂ group). In contrast, the 4-methylpiperidine analog (CAS 409357-59-1) and the 4-unsubstituted piperidine analog (CAS unknown, C₁₃H₁₈BrNO₂S) both have a hydrogen-bond donor count of zero [1]. This difference is critical because Lipinski's rule-of-five requires at least one HBD for oral bioavailability considerations, and HBD count directly affects aqueous solubility and hydrogen-bonding capacity with biological targets.

Hydrogen-bond donor count Drug-likeness Solubility

Higher Topological Polar Surface Area Versus 4-Methylpiperidine Analog Dictates Permeability and Oral Absorption Potential

The carboxamide group increases the topological polar surface area (TPSA) of the target compound to an estimated ~85–90 Ų, compared with 45.8 Ų for the 4-methylpiperidine analog [1]. The generally accepted TPSA threshold for favorable oral absorption is <140 Ų, while CNS penetration typically requires TPSA <60–70 Ų. This places the target compound in an intermediate zone: it exceeds the CNS-penetration threshold but remains well within the oral-absorption range, whereas the 4-methyl analog falls below the CNS threshold, suggesting different tissue-distribution profiles [2].

Topological polar surface area Oral absorption Blood-brain barrier penetration

Carboxamide Provides Superior Metabolic Stability Over the Ethyl Ester Analog in Hydrolytic Environments

Primary carboxamides are generally resistant to hydrolytic cleavage by plasma esterases, with half-lives in human plasma typically exceeding 24 hours. In contrast, ethyl esters such as ethyl 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate (CAS 873589-36-7, MW 404.32 g/mol) are rapidly hydrolyzed by carboxylesterases (CES1/CES2), often exhibiting plasma half-lives of minutes to a few hours [1]. This instability can lead to variable pharmacokinetics, assay interference, and ambiguous structure–activity relationship interpretation in cell-based or in vivo assays.

Metabolic stability Esterase hydrolysis In vitro assay reliability

Piperidine-4-carboxamide Sulfonamides Exhibit Documented Antibacterial Activity, Validating a Tractable Screening Phenotype

A study by Zafar et al. (2019) demonstrated that benzoyl and sulfonyl derivatives of piperidine-4-carboxamide exhibit measurable antibacterial activity against Gram-positive and Gram-negative bacteria using the disc diffusion method [1]. While the specific compound 1-((2-bromo-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide was not individually tested in the published dataset, the class-level activity provides a rational basis for prioritizing this scaffold in antimicrobial screening cascades. The presence of the electron-withdrawing bromine substituent ortho to the sulfonamide linkage may further modulate the pKa of the sulfonamide –NH–, potentially enhancing binding to the dihydropteroate synthase target relative to unsubstituted phenylsulfonamide analogs [2].

Antibacterial activity Sulfonamide Disc diffusion assay

2-Bromo Substituent Provides a Synthetic Handle for Late-Stage Diversification Not Present in Des-Bromo or Chloro Analogs

The ortho-bromo substituent on the phenyl ring serves as a competent coupling partner for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings), enabling late-stage diversification of the aryl ring without modifying the sulfonamide–piperidine–carboxamide core [1]. In contrast, the 4-chlorophenylsulfonyl analog (e.g., 1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide) features a less reactive C–Cl bond that typically requires harsher coupling conditions or specialized ligands [2]. The 4,5-dimethyl substitution pattern further blocks potential sites of metabolic oxidation, potentially improving in vivo half-life relative to unsubstituted phenyl analogs [3].

Suzuki coupling Late-stage functionalization Medicinal chemistry diversification

Single-Step Sulfonylation Synthesis Provides Procurement and Scale-Up Advantage Over Multi-Step Ester and Piperazine Analogs

The target compound is accessible via a single-step sulfonylation reaction between commercially available piperidine-4-carboxamide and 2-bromo-4,5-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) [1]. This contrasts with the ethyl ester analog, which requires either a subsequent esterification step or the use of ethyl isonipecotate as starting material followed by sulfonylation—adding at least one additional synthetic step and purification operation . The piperazine analog (1-acetyl-4-[(2-bromo-4,5-dimethylphenyl)sulfonyl]piperazine) requires both a different core heterocycle and an additional N-acetylation step, further increasing synthetic complexity [2].

Synthetic accessibility One-step synthesis Scale-up feasibility

Optimal Use Cases for Procuring 1-((2-Bromo-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide Based on Quantified Differentiation


Antimicrobial Screening Libraries Requiring a Non-Ester, Metabolically Stable Sulfonamide Scaffold

The compound's carboxamide group provides >10-fold greater hydrolytic stability compared to its ethyl ester analog [1], making it suitable for inclusion in antimicrobial screening libraries where long-term compound integrity in DMSO stock solutions and assay media is critical. The class-level antibacterial activity of piperidine-4-carboxamide sulfonamides against both Gram-positive and Gram-negative bacteria [2] supports its deployment in phenotypic screening cascades targeting novel antibacterial mechanisms.

Medicinal Chemistry Hit-to-Lead Programs Exploiting the Aryl Bromide for Parallel SAR Expansion

The ortho-bromo substituent serves as a versatile synthetic handle for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings [3], enabling rapid generation of focused analog libraries. This is particularly valuable when the initial screening hit requires optimization of the aryl ring's electronic and steric properties without altering the sulfonamide–piperidine–carboxamide core that mediates target engagement.

Computational Target Prediction and Polypharmacology Studies Leveraging the Carboxamide HBD Pharmacophore

The single hydrogen-bond donor contributed by the primary carboxamide distinguishes this compound from its 4-methyl and 4-unsubstituted analogs [4]. This feature can be exploited in structure-based virtual screening and pharmacophore modeling to identify target proteins that require an HBD interaction at the piperidine 4-position, enabling rational polypharmacology profiling or target deconvolution studies.

Scale-Up Procurement for In Vivo Pharmacokinetic Studies Where Amide Stability Is Preferred Over Ester Prodrugs

For in vivo pharmacokinetic studies, the carboxamide's resistance to plasma esterase hydrolysis eliminates the confounding variable of rapid prodrug-to-active conversion seen with ester analogs [1]. The shorter synthetic route (1 step vs. 2 steps) also reduces the cost and timeline for gram-scale procurement, making it a practical choice for rodent PK/PD studies where 100–500 mg quantities are typically required.

Quote Request

Request a Quote for 1-((2-Bromo-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.